molecular formula C20H24N4O4 B11130530 ethyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11130530
M. Wt: 384.4 g/mol
InChI Key: DFZGXZGPZHGSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, including the formation of the triazatricyclo structure and the introduction of the imino and oxo groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which ethyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets ethyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate apart from these similar compounds is its unique triazatricyclo structure and the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

Ethyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in various biological applications due to its unique structural features and functional groups. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The compound belongs to a class of triazine derivatives characterized by a tricyclic structure that includes multiple functional groups such as imino and carbonyl functionalities. These groups contribute to the compound's reactivity and potential biological effects.

Molecular Formula

The molecular formula for ethyl 6-imino-2-oxo is C₁₈H₂₃N₅O₃, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.

1. Antimicrobial Properties

Research indicates that compounds with similar triazine structures exhibit antimicrobial activity. Ethyl 6-imino-2-oxo has been hypothesized to possess similar properties due to its structural analogies with known antimicrobial agents.

Compound Name Structural Features Biological Activity
Ethyl (6E)-7-butyl-11-methyl-2-oxoSimilar triazine coreAntimicrobial
Ethyl 6-(3-methoxybenzoyl)iminoImino group presentAnticancer
1-Ethyl-3-[6-(1-methyl)]Contains similar functional groupsAntimicrobial

2. Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties. The presence of the imino group is often associated with enhanced biological activity against cancer cells. Further investigations are needed to confirm these effects through in vitro and in vivo studies.

3. Interaction with Biological Targets

The compound's interactions with specific biological targets are crucial for understanding its therapeutic potential. Interaction studies may focus on:

  • Receptor Binding: Evaluating how the compound binds to various receptors could reveal its mechanism of action.
  • Enzyme Inhibition: Assessing whether the compound inhibits specific enzymes involved in disease pathways.

Case Study: Synthesis and Bioactivity

A study focused on synthesizing derivatives of ethyl 6-imino-2-oxo demonstrated that modifications to the tricyclic structure could enhance biological activity. The synthesis involved optimizing reaction conditions such as temperature and solvent choice.

Research Findings: Radioligand Binding Studies

Radioligand binding studies have shown that derivatives of similar triazine compounds exhibit high potency in binding to AMPA receptors, which are crucial for neurotransmission and have implications in neurodegenerative diseases. This suggests that ethyl 6-imino-2-oxo may also interact with similar targets.

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C20H24N4O4/c1-4-27-20(26)14-12-15-18(22-16-8-5-6-9-23(16)19(15)25)24(17(14)21)10-7-11-28-13(2)3/h5-6,8-9,12-13,21H,4,7,10-11H2,1-3H3

InChI Key

DFZGXZGPZHGSSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCOC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.